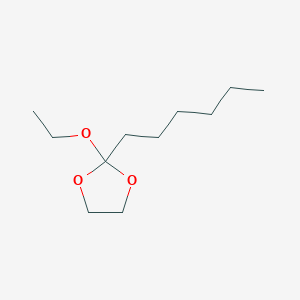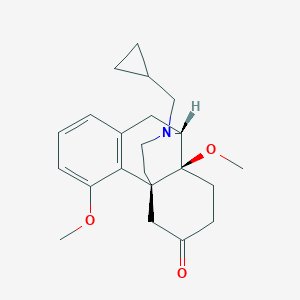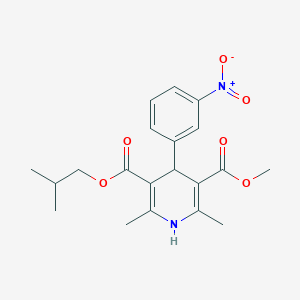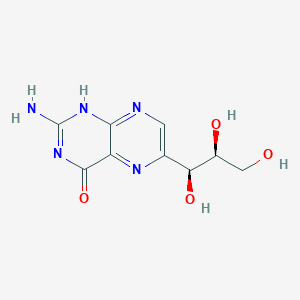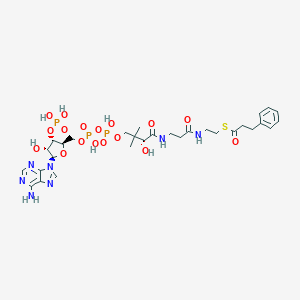
3-phenylpropanoyl-CoA
Descripción general
Descripción
3-phenylpropanoyl-CoA is also known as 3-phenylpropionyl-coenzyme A, Phenylpropionyl-coenzyme A, and dihydrocinnamoyl-CoA .
Synthesis Analysis
The synthesis of 3-phenylpropanoyl-CoA involves a CoA-dependent non-oxidative pathway. The CoA esters are converted to 3-hydroxy-3-phenylpropanoyl-CoA intermediates, which undergo chain shortening via a reverse aldol reaction with the release of acetyl-CoA and benzaldehyde .Chemical Reactions Analysis
The CoA-independent non-oxidative pathway begins with the hydration of the free hydroxycinnamic acids to form 3-hydroxy-3-phenylpropanoic intermediates, which undergo lateral chain degradation via reverse aldol reaction, releasing acetate and benzaldehyde .Physical And Chemical Properties Analysis
3-phenylpropanoyl-CoA has a molecular formula of C30H44N7O17P3S, an average mass of 899.693 Da, and a monoisotopic mass of 899.172729 Da . Other properties such as density, index of refraction, molar refractivity, and polar surface area are also available .Aplicaciones Científicas De Investigación
Biosynthetic Pathways in Bacteria and Plants :
- Bacteria like Streptomyces maritimus produce benzoyl-CoA from phenylalanine, similar to plant-like biosynthesis, which is important in the production of certain antibiotics like enterocin (Moore et al., 2002).
- In plants, the β-oxidative pathway involves the conversion of cinnamic acid to cinnamoyl-CoA and further to 3-oxo-3-phenylpropanoyl-CoA, significant for benzoic acid biosynthesis. This pathway is crucial for the formation of primary and secondary metabolites in plants (Qualley et al., 2012).
Preparation Methods for 3-Ketoacyl-CoA Derivatives :
- A novel method for preparing 3-ketoacyl-CoA thioesters, including phenylpropanoic 3-keto derivatives, was developed. This method uses enoyl-CoA hydratase and is simpler than traditional organic syntheses (Thorpe, 1986).
Enzymatic Reactions and Metabolism :
- 3-Phenylpropionyl-CoA, a metabolite in the degradation of phenylalanine, is specifically dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to form trans-cinnamoyl-CoA. This reaction is significant in metabolic pathways, especially in certain medical conditions like MCAD deficiency (Rinaldo et al., 1990).
Biocatalysis in Drug Synthesis :
- An enzymatic cascade reaction involving a phenylpropanoyltransferase was used to produce an anticancer paclitaxel analogue from baccatin III. This highlights the role of phenylpropanoyl-CoA derivatives in medicinal chemistry (Thornburg et al., 2017).
Monolignol Biosynthesis in Plants :
- Studies on Pinus taeda cell cultures showed that enzymes like cinnamoyl-CoA reductase play a role in monolignol biosynthesis, which is vital for plant growth and development (Anterola et al., 2002).
Engineering of Polyhydroxyalkanoate Synthase :
- Engineering of Polyhydroxyalkanoate (PHA) synthase enzymes, which catalyze the polymerization of 3-hydroxyacyl-CoA monomers, is being explored to improve their activity or substrate specificity. This is relevant for the production of biodegradable polymers from biorenewable resources (Nomura & Taguchi, 2007).
Exploration of Substrate Promiscuities of Acid-CoA Ligases :
- Screening of acid-CoA ligases against a library of carboxylic acids led to the biosynthesis of a variety of acyl-CoA thioesters, including 3-phenylpropanoyl-CoA. This is significant for combinatorial biosynthesis of polyketides (Go et al., 2012).
Direcciones Futuras
The future directions of research on 3-phenylpropanoyl-CoA could involve further exploration of its biosynthesis and metabolic actions in plants, given the physiological and biochemical importance of these compounds . Additionally, the genetic and molecular basis for the biosynthesis of phenolic acids and anthocyanins in wheat grains could be another area of interest .
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDRCZPYSOWME-FUEUKBNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922420 | |
| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylpropanoyl-CoA | |
CAS RN |
117411-09-3 | |
| Record name | Coenzyme A, S-benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117411-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylpropionyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117411093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)

![2-[(5S,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid](/img/structure/B53532.png)

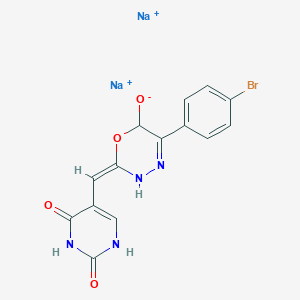


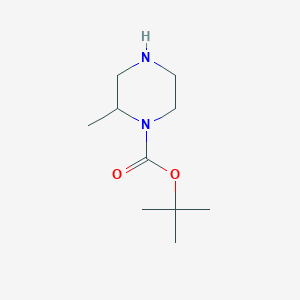
![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)
